molecular formula C19H19N3O5S B2419191 Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-87-7

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2419191
CAS No.: 851946-87-7
M. Wt: 401.44
InChI Key: DWZQPBOYNRQFLW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of various functional groups such as ethoxyacetamido, oxo, and phenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethoxyacetamido group: This step involves the reaction of the intermediate compound with ethoxyacetyl chloride in the presence of a base such as triethylamine.

    Addition of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetamido group, where nucleophiles such as amines or thiols can replace the ethoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of thienopyridazine derivatives.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:

    Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has a trifluoromethyl group instead of a phenyl group, which may alter its biological activity and chemical reactivity.

    Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-methoxyphenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.

    Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-chlorophenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: The chloro group may enhance the compound’s stability and binding affinity to certain targets.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.

Properties

IUPAC Name

ethyl 5-[(2-ethoxyacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-10-14(23)20-17-15-13(11-28-17)16(19(25)27-4-2)21-22(18(15)24)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZQPBOYNRQFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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